molecular formula C18H22ClN3O3S B2801592 N-(2-chlorobenzyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide CAS No. 1207004-34-9

N-(2-chlorobenzyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B2801592
CAS No.: 1207004-34-9
M. Wt: 395.9
InChI Key: MBSOXAMBXKFQGG-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H22ClN3O3S and its molecular weight is 395.9. The purity is usually 95%.
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Scientific Research Applications

Molecular Conformations and Interactions

Research on similar compounds, such as 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, has shown that different molecular conformations can co-exist within the same compound. These molecules exhibit a range of biological activities, including analgesic, antibacterial, and anti-inflammatory effects. Molecular studies have revealed that hydrogen bonding plays a crucial role in forming centrosymmetric aggregates and sheets, which could influence the compound's biological efficacy (Narayana et al., 2016).

Antipsychotic Potential

Compounds with similar structures have been evaluated for their potential as antipsychotic agents. Studies have explored the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, highlighting their ability to reduce spontaneous locomotion in animal models without interacting with dopamine receptors. This unique profile suggests potential applications in behavioral and psychological disorders without the common side effects associated with dopamine receptor antagonists (Wise et al., 1987).

Anti-inflammatory Activity

Derivatives of similar compounds have demonstrated significant anti-inflammatory activity, highlighting their potential in treating inflammation-related conditions. The synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides and their evaluation for anti-inflammatory effects exemplify the therapeutic potential of these molecules (Sunder & Maleraju, 2013).

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of pyrazole-acetamide derivatives have led to the development of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, suggesting potential applications in oxidative stress-related diseases and conditions. The study on the effect of hydrogen bonding on self-assembly processes further underscores the importance of molecular design in developing effective therapeutic agents (Chkirate et al., 2019).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S/c1-12-16(9-18(23)20-10-14-5-3-4-6-17(14)19)13(2)22(21-12)15-7-8-26(24,25)11-15/h3-6,15H,7-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSOXAMBXKFQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.